molecular formula C10H17NO B13680850 3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine

3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine

Katalognummer: B13680850
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: MKCPLTAAANOOQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine is a heterocyclic compound that features both a pyran and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine typically involves the reaction of dihydropyran with piperidine under specific conditions. One common method involves the use of a catalyst such as molecular iodine to facilitate the reaction . The reaction is typically carried out under solvent-free conditions at ambient temperature, making it a practical and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran-4-one derivatives, while reduction can produce tetrahydropyran derivatives .

Wissenschaftliche Forschungsanwendungen

3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine is unique due to the presence of both pyran and piperidine rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

3-(oxan-4-ylidene)piperidine

InChI

InChI=1S/C10H17NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h11H,1-8H2

InChI-Schlüssel

MKCPLTAAANOOQQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=C2CCOCC2)CNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.